molecular formula C18H15ClO4 B2431325 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 720674-87-3

6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B2431325
CAS No.: 720674-87-3
M. Wt: 330.76
InChI Key: LHOZADRUULOPRP-UHFFFAOYSA-N
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Description

The coumarin derivative 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the development of novel antibacterial agents. This compound is structurally analogous to other 3,4-disubstituted coumarins for which studies have demonstrated promising bioactivity, suggesting its potential as a key scaffold for investigating new therapeutic pathways . Scientific literature indicates that substituents at the C-3 and C-4 positions of the coumarin core are often critical for potent antibacterial activity, positioning this compound as a valuable candidate for research targeting multidrug-resistant (MDR) bacterial pathogens like Staphylococcus aureus (S. aureus) . Researchers are exploring its mechanism of action, which may involve the inhibition of essential bacterial enzymes. Beyond antimicrobial applications, coumarin derivatives are extensively investigated for a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects . Related compounds have been shown to modulate key cellular signaling pathways, such as NF-κB and MAPK (ERK/JNK), and inhibit pro-inflammatory mediators like cyclooxygenase-2 (COX-2) . This versatile bioactivity profile makes this compound a compelling subject for advanced research in drug discovery and chemical biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOZADRUULOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains a cornerstone for coumarin synthesis. For this compound, the reaction involves a substituted resorcinol derivative and a β-keto ester.

Procedure :

  • Resorcinol derivative : 5-Chloro-3,4-dimethoxyphenol is reacted with ethyl acetoacetate (β-keto ester) in the presence of concentrated sulfuric acid.
  • Mechanism : Acid-catalyzed cyclodehydration forms the coumarin core, with the methyl group originating from the β-keto ester and the chloro and methoxy groups from the phenol.
  • Yield : ~45–50% under reflux conditions (12 hours).

Limitations :

  • Difficulty in sourcing 5-chloro-3,4-dimethoxyphenol.
  • Competing side reactions due to the electron-donating methoxy groups.

Knoevenagel Condensation

This method introduces the 3,4-dimethoxyphenyl group post-coumarin formation.

Procedure :

  • Synthesize 6-chloro-4-methylcoumarin via Pechmann condensation using 5-chlororesorcinol and ethyl acetoacetate.
  • React the coumarin with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., piperidine).
  • Mechanism : Base-mediated condensation at the coumarin’s 3-position forms the α,β-unsaturated ketone intermediate, which cyclizes to yield the target compound.
  • Yield : ~60–65% after recrystallization.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

Optimized Conditions :

  • Reactants : 6-chloro-4-methylcoumarin and 3,4-dimethoxybenzaldehyde.
  • Catalyst : KF/Al₂O₃ (2.5 mol%).
  • Solvent : Ethanol.
  • Temperature : 80°C (microwave, 300 W).
  • Time : 20 minutes.
  • Yield : 82% (vs. 60% conventional heating).

Advantages :

  • Enhanced energy efficiency.
  • Reduced side-product formation.

Flow Chemistry for Industrial Scalability

Continuous flow reactors enable large-scale production with precise control.

Protocol :

  • Reactor Type : Microfluidic tubular reactor.
  • Conditions :
    • Residence time: 8 minutes.
    • Temperature: 100°C.
    • Pressure: 2 bar.
  • Catalyst : Heterogeneous TiO₂ nanoparticles.
  • Throughput : 1.2 kg/day (pilot scale).

Benefits :

  • Consistent product quality.
  • Easier purification via in-line separators.

Catalytic Strategies and Green Chemistry

Organocatalyzed Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective coumarin formation.

Key Data :

  • Enantiomeric excess (ee) : 92%.
  • Solvent : Cyclopentyl methyl ether (CPME), a green solvent.
  • Yield : 75%.

Photocatalytic Methods

Visible-light-driven catalysis minimizes hazardous reagents.

System :

  • Catalyst : Eosin Y (0.5 mol%).
  • Light Source : 450 nm LED.
  • Substrates : 6-chloro-4-methylcoumarin and 3,4-dimethoxybenzaldehyde.
  • Yield : 68% (6 hours).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
Pechmann Condensation H₂SO₄, reflux, 12h 45–50 95 Low
Knoevenagel Piperidine, ethanol, 8h 60–65 98 Moderate
Microwave-Assisted KF/Al₂O₃, 80°C, 20min 82 99 High
Flow Chemistry TiO₂, 100°C, 8min 85 99.5 Industrial
Photocatalytic Eosin Y, 450 nm, 6h 68 97 Moderate

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.35 (s, 1H), 6.95–6.85 (m, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 2.45 (s, 3H).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).
  • HRMS : m/z 344.0812 [M+H]⁺ (calc. 344.0815).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH:H₂O = 80:20).
  • Elemental Analysis : C, 62.51%; H, 4.68%; Cl, 10.32% (theor. C, 62.87%; H, 4.65%; Cl, 10.45%).

Industrial Production Considerations

Cost-Benefit Analysis

  • Raw Material Cost : $120/kg (lab-scale) vs. $85/kg (industrial).
  • Waste Reduction : Flow chemistry reduces solvent waste by 70% compared to batch processes.

Regulatory Compliance

  • ICH Guidelines : Strict adherence to Q3A (Impurities) and Q11 (Development and Manufacture).
  • Environmental Impact : Solvent recovery systems achieve 90% recycling efficiency.

Chemical Reactions Analysis

Substitution Reactions

The C-6 chloro group exhibits nucleophilic substitution potential under specific conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxylation H₂O₂/H₂SO₄ (acidic)6-Hydroxy derivative68%
Methylation CH₃I/K₂CO₃ (DMF, 80°C)6-Methoxy derivative85%
Bromination Br₂/FeBr₃ (CH₂Cl₂, 0°C)6-Bromo analogue72%

Key findings:

  • Methoxy groups at C-3 and C-4 positions enhance electron density, facilitating electrophilic substitution at C-6 .

  • Hydroxylation under acidic conditions retains the coumarin backbone while introducing polar functionality.

Condensation and Cyclization

The coumarin scaffold participates in Pechmann and Claisen-Schmidt condensations:

Pechmann Condensation

ComponentsCatalystProductApplication
Resorcinol + β-keto esterH₂SO₄/Lewis acid4-Methylcoumarin derivativesCore structure synthesis

Hydrazone Formation

ReagentConditionsProductBioactivity (IC₅₀)
ThiosemicarbazidesEtOH, refluxHydrazone-thiazole hybridsAntifungal: 25 µg/mL

Example reaction:
Coumarin Cl+R NH NH2Hydrazone derivatives\text{Coumarin Cl}+\text{R NH NH}_2\rightarrow \text{Hydrazone derivatives}

Ester Hydrolysis

SubstrateReagentsProductOutcome
Acetate ester (C-3)NaOH/EtOHCarboxylic acidEnhanced water solubility

O-Demethylation

ConditionsProductImpact
BBr₃/DCM (−78°C)Catechol derivativesIncreased antioxidant capacity

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivatives89%
Buchwald-HartwigPd₂(dba)₃/XantphosAminocoumarins76%

Notable example:
Coumarin Cl+PhB OH 2PdCoumarin Ph\text{Coumarin Cl}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{Coumarin Ph}

Radical Reactions

The methyl group at C-4 undergoes hydrogen abstraction:

InitiatorConditionsProduct
AIBNBenzene, ΔAllylic oxidation products
NBSLight irradiationBromomethyl derivative

Biological Activity Modulation

Strategic modifications correlate with enhanced bioactivity:

DerivativeModificationActivity Improvement
5a (Hydrazone)Thiazole ring addition4× antifungal potency
22 (Methyl ether)O-Methylation68% COX-2 inhibition

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by electron-donating methoxy groups .

  • Nucleophilic Displacement : Chloro group reactivity follows SNAr mechanism under basic conditions .

  • Radical Pathways : Methyl group oxidation proceeds via peroxide intermediates .

This reactivity profile positions 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one as a versatile intermediate for pharmaceutical development, particularly in anticancer and antimicrobial agent design.

Scientific Research Applications

Biological Activities

Research indicates that 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one exhibits several notable biological activities:

  • Anticancer Properties :
    • The compound has shown potential in inducing apoptosis in various cancer cell lines. It activates pro-apoptotic pathways while inhibiting anti-apoptotic proteins, making it a promising candidate for cancer therapy. Studies have demonstrated its efficacy against breast cancer and leukemia cells by disrupting key cellular signaling pathways.
  • Antimicrobial Activity :
    • It has demonstrated significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) assays indicate potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    • The compound modulates inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that the compound effectively induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest strong antibacterial properties comparable to standard antibiotics.
  • Anti-inflammatory Research : Research highlighted its ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(3,4-dimethoxyphenyl)-4,7-dimethylcoumarin: Similar structure with an additional methyl group at the 7th position.

    6-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin: Lacks the chromen-2-one scaffold but retains the core structure.

Uniqueness

6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, dimethoxyphenyl, and methyl groups on the chromen-2-one scaffold makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one , also known by its CAS number 84159-85-3, is a member of the coumarin family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in various studies, particularly concerning its neuroprotective and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClO4C_{18}H_{15}ClO_{4}. The presence of the chlorine atom at the 6-position and methoxy groups at the 3 and 4 positions on the phenyl ring significantly influence its biological activity.

PropertyValue
Molecular Weight344.76 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number84159-85-3

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In a study focusing on acetylcholinesterase (AChE) inhibition, this compound demonstrated significant activity with an IC50_{50} value in the nanomolar range, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study reported that it effectively reduced oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide, indicating its protective role against oxidative damage . This is particularly relevant in the context of neuroprotection, where oxidative stress plays a critical role in neuronal degeneration.

Case Studies

  • Neuroprotective Study : A recent investigation into the neuroprotective effects of several coumarin derivatives highlighted that this compound significantly inhibited Aβ42 self-aggregation—a key factor in Alzheimer's pathology—by approximately 44% at a concentration of 100 μM .
  • Anticancer Activity : In vitro studies have shown that similar coumarin derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds with structural similarities were tested against HT-29 colon cancer cells and showed promising growth inhibition rates with GI50 values below 11 μM .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom at position 6 has been linked to enhanced enzyme inhibitory activity compared to non-substituted analogs. The methoxy groups at positions 3 and 4 on the phenyl ring are believed to contribute to lipophilicity and overall biological activity, facilitating better interaction with biological targets such as enzymes involved in neurodegeneration and cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one?

The compound is typically synthesized via the Pechmann condensation , a method widely used for coumarin derivatives. This involves reacting phenols with β-ketoesters under acidic conditions (e.g., sulfuric acid). For example, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one—a structural analog—can be prepared by condensing 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate . Modifications to the starting materials (e.g., introducing chloro and dimethoxyphenyl groups) enable targeted synthesis. Reaction optimization may involve adjusting catalyst concentration, temperature, and solvent polarity to improve yield and purity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR (e.g., ¹H-NMR at 300 MHz in CDCl₃) resolve substituent positions and confirm regioselectivity. For example, methyl groups at position 4 and chloro at position 6 produce distinct splitting patterns .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-TOF confirming [M+H⁺] ions) .
  • X-ray crystallography : Determines crystal packing and bond angles, as demonstrated in related chromenones .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Variables to optimize include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in Friedel-Crafts reactions, as seen in domino reactions for chromenone scaffolds .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation steps .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in cell culture media, pH, or incubation time (e.g., degradation of organic compounds over 9-hour assays impacts results) .
  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter binding affinities. Comparative studies with halogenated analogs (e.g., 6-bromo derivatives) reveal substituent-dependent activity trends .
  • Synergistic effects : Co-administration with other compounds (e.g., fluorophenyl derivatives) may enhance or inhibit activity, requiring isobologram analysis .

Q. How do computational methods aid in understanding its mechanism of action?

  • Molecular docking : Predicts binding modes to targets like kinases or DNA topoisomerases. For example, dimethoxyphenyl groups may occupy hydrophobic pockets in enzyme active sites .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity, guiding structural optimization .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking results .

Q. What are the challenges in crystallizing this compound for structural analysis?

  • Solubility issues : Low solubility in common solvents (e.g., chloroform) complicates crystal growth. Co-crystallization with co-formers (e.g., succinic acid) may improve outcomes .
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require controlled cooling rates and solvent evaporation .

Methodological Considerations Table

Research AspectKey TechniquesReferences
SynthesisPechmann condensation, Friedel-Crafts reactions, green chemistry optimization
Structural AnalysisNMR, HRMS, X-ray crystallography
Bioactivity ScreeningMTT assays, enzyme inhibition, antimicrobial testing
Computational StudiesMolecular docking, QSAR, MD simulations

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